tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate
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Overview
Description
Tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl ester group, a chloro-substituted indole ring, and a formyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Esterification: Finally, the esterification of the formylated indole with tert-butyl bromoacetate in the presence of a base like potassium carbonate yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
Tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the chloro group can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
5-Chloroindole: Lacks the formyl and ester groups, making it less versatile for certain applications.
Tert-butyl 2-(1H-indol-1-yl)acetate: Similar ester group but lacks the chloro and formyl groups.
Uniqueness
Tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the chloro, formyl, and ester groups makes it a valuable intermediate for the synthesis of more complex molecules .
Properties
CAS No. |
1386456-63-8 |
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Molecular Formula |
C15H16ClNO3 |
Molecular Weight |
293.74 g/mol |
IUPAC Name |
tert-butyl 2-(5-chloro-3-formylindol-1-yl)acetate |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)8-17-7-10(9-18)12-6-11(16)4-5-13(12)17/h4-7,9H,8H2,1-3H3 |
InChI Key |
HFIGTQYIVGVJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=C1C=CC(=C2)Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
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